An In-depth Technical Guide to 4-(diethylamino)butanoic acid
An In-depth Technical Guide to 4-(diethylamino)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(diethylamino)butanoic acid, with the CAS Number 63867-13-0 , is a fascinating molecule that sits at the intersection of neurotransmitter chemistry and synthetic organic chemistry.[1] Structurally, it is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] This guide, intended for professionals in research and drug development, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological significance.
Table of Contents
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Chemical and Physical Properties
-
Synthesis and Purification
-
Spectroscopic and Analytical Characterization
-
Chemical Reactivity and Potential Applications
-
Biological Activity and Mechanism of Action
-
Predicted Pharmacokinetics and Metabolism
-
Quantitative Analysis
-
Safety and Handling
-
References
Chemical and Physical Properties
4-(diethylamino)butanoic acid is an organic compound with a molecular formula of C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol .[1] Its structure features a butanoic acid backbone with a diethylamino group attached to the terminal carbon. This bifunctional nature, possessing both a carboxylic acid and a tertiary amine, makes it an amphoteric compound.
| Property | Value | Source |
| CAS Number | 63867-13-0 | [1] |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | 4-(diethylamino)butanoic acid | [1] |
| Synonyms | γ-Diethylaminobutyric acid, 4-Diethylaminobutanoic acid | [1] |
| Predicted Melting Point | 166 °C | |
| Predicted Boiling Point | 255.1 ± 23.0 °C | |
| Predicted Density | 0.980 ± 0.06 g/cm³ | |
| Predicted pKa | 4.42 ± 0.10 |
Synthesis and Purification
The synthesis of 4-(diethylamino)butanoic acid can be approached through several routes, leveraging the principles of amine alkylation or the modification of butyric acid precursors. A representative protocol, based on the alkylation of diethylamine with a 4-halobutanoic acid derivative, is detailed below. This method is a logical and common strategy for forming such carbon-nitrogen bonds.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of 4-(diethylamino)butanoic acid from ethyl 4-bromobutanoate followed by hydrolysis.
Step 1: N-Alkylation of Diethylamine
-
To a solution of diethylamine (3 equivalents) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add ethyl 4-bromobutanoate (1 equivalent) dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.[2]
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 4-(diethylamino)butanoate.
Step 2: Hydrolysis to 4-(diethylamino)butanoic acid
-
The crude ethyl 4-(diethylamino)butanoate from the previous step is dissolved in a mixture of water and a co-solvent like methanol or ethanol.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added to the solution.
-
The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.
-
The aqueous solution is acidified to a pH of approximately 6-7 with an acid like hydrochloric acid.[3] At this pH, the amino acid will exist predominantly as a zwitterion, facilitating its precipitation or purification.
-
The product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.
Spectroscopic and Analytical Characterization
Full spectroscopic data for 4-(diethylamino)butanoic acid is not widely published. However, based on the known spectra of its ethyl ester, ethyl 4-(diethylamino)butanoate, and the principles of NMR and IR spectroscopy, a detailed characterization can be predicted.[4]
¹H NMR Spectroscopy (Predicted)
-
~1.1 ppm (triplet, 6H): The six protons of the two methyl groups of the diethylamino moiety, coupled to the adjacent methylene protons.
-
~2.6-2.8 ppm (quartet, 4H): The four protons of the two methylene groups of the diethylamino moiety, coupled to the adjacent methyl protons.
-
~1.8-2.0 ppm (multiplet, 2H): The two protons on the carbon atom beta to the carboxylic acid.
-
~2.3-2.5 ppm (triplet, 2H): The two protons on the carbon atom alpha to the carboxylic acid.
-
~2.9-3.1 ppm (triplet, 2H): The two protons on the carbon atom alpha to the nitrogen atom.
-
~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
~12 ppm: The methyl carbons of the diethylamino group.
-
~47 ppm: The methylene carbons of the diethylamino group.
-
~22 ppm: The carbon atom beta to the carboxylic acid.
-
~35 ppm: The carbon atom alpha to the carboxylic acid.
-
~52 ppm: The carbon atom alpha to the nitrogen atom.
-
~175-180 ppm: The carbonyl carbon of the carboxylic acid.[5]
Infrared (IR) Spectroscopy (Predicted)
-
2900-3100 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1700-1725 cm⁻¹: C=O stretching vibration of the carboxylic acid.
-
2500-3300 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded carboxylic acid.
-
1100-1250 cm⁻¹: C-N stretching vibration of the tertiary amine.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 159.12
-
Major Fragmentation Pathways:
-
Loss of an ethyl group (-29) to give a fragment at m/z = 130.
-
Alpha-cleavage at the nitrogen to give a fragment corresponding to the diethylamino group.
-
Decarboxylation (-44) to give a fragment at m/z = 115.
-
Chemical Reactivity and Potential Applications
The dual functionality of 4-(diethylamino)butanoic acid dictates its chemical reactivity.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The activation of the carboxylic acid, for instance with coupling reagents like EDC, facilitates the formation of amides, which is fundamental in peptide synthesis.
-
Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form ammonium salts and can react with alkylating agents to form quaternary ammonium compounds.
This bifunctionality makes it a useful building block in organic synthesis for introducing a diethylamino-butyl moiety into larger molecules. A related compound, 4-(dimethylamino)butyric acid, has been utilized as a labeling agent in electrochemiluminescence-based biological assays.[6]
Biological Activity and Mechanism of Action
While direct studies on the biological activity of 4-(diethylamino)butanoic acid are scarce, its structural similarity to GABA suggests that its primary biological target would be the GABAergic system.
GABA Analogue Hypothesis
GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many drugs.[7] The addition of alkyl groups to the GABA nitrogen can significantly alter its pharmacological properties. N-alkylation can affect the molecule's ability to cross the blood-brain barrier and its affinity for GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).[8]
It is plausible that 4-(diethylamino)butanoic acid could act as a:
-
GABA Receptor Agonist or Antagonist: By binding to GABA-A or GABA-B receptors, it could either mimic or block the effects of GABA.
-
GABA Transporter (GAT) Inhibitor: By blocking the reuptake of GABA from the synaptic cleft, it could prolong the inhibitory action of GABA. Several N-alkylated derivatives of GABA have been investigated as GAT inhibitors.[8][9]
Predicted Pharmacokinetics and Metabolism
Specific pharmacokinetic data for 4-(diethylamino)butanoic acid is not available. However, predictions can be made based on its structure and data from related compounds.[10][11]
-
Absorption: As a small amino acid-like molecule, it may be absorbed orally, potentially through amino acid transporters in the gastrointestinal tract.
-
Distribution: Its ability to cross the blood-brain barrier is a key question. The addition of the lipophilic diethyl groups may increase its brain penetration compared to GABA itself, which has limited CNS access.
-
Metabolism: The primary metabolic pathways are likely to involve the dealkylation of the diethylamino group by cytochrome P450 enzymes in the liver, followed by further degradation of the butyric acid chain.
-
Excretion: The parent compound and its metabolites are expected to be eliminated primarily through the kidneys.
Quantitative Analysis
The quantification of 4-(diethylamino)butanoic acid in biological matrices or reaction mixtures can be achieved using High-Performance Liquid Chromatography (HPLC), likely coupled with UV or mass spectrometry (MS) detection.[12][13][14][15]
Protocol: HPLC-UV Method for Quantification
This protocol provides a starting point for developing a validated analytical method.
-
Sample Preparation:
-
For biological samples (e.g., plasma): Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. The supernatant is then collected for analysis.
-
For reaction mixtures: Dilution of an aliquot of the reaction mixture with the mobile phase.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[12][14]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
-
Detection: UV detection at a low wavelength, such as 210 nm, where the carboxylic acid group absorbs.[12] For higher sensitivity and specificity, LC-MS/MS would be the preferred method.
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of 4-(diethylamino)butanoic acid of known concentrations.
-
The concentration of the analyte in the unknown samples is determined by comparing their peak areas to the calibration curve.
-
Safety and Handling
Detailed toxicological data for 4-(diethylamino)butanoic acid is not available. However, based on the safety information for related compounds like 4-(dimethylamino)butyric acid hydrochloride and butyric acid, the following precautions should be taken.[6][16][17][18]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem. [Link]
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Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed. [Link]
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Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats - PubMed. [Link]
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